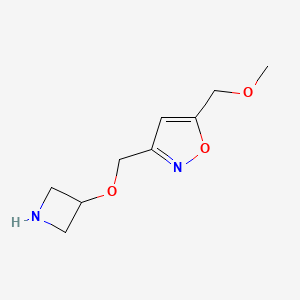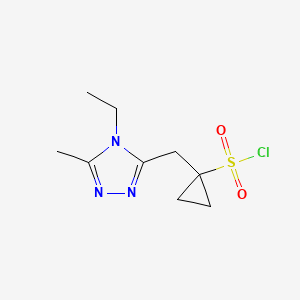
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopropane ring and a sulfonyl chloride group, which impart unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the ethyl and methyl groups. The cyclopropane ring is then formed, and finally, the sulfonyl chloride group is introduced. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger heterocyclic systems
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research has indicated potential neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The triazole ring can interact with various biological pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other triazole derivatives such as:
1,2,4-Triazole: A basic triazole compound with broad applications in pharmaceuticals.
4-Ethyl-5-methyl-1,2,4-triazole: Similar in structure but lacks the cyclopropane and sulfonyl chloride groups.
Cyclopropane-1-sulfonyl chloride: Contains the cyclopropane and sulfonyl chloride groups but lacks the triazole ring.
1-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of these functional groups, which impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H14ClN3O2S |
|---|---|
Poids moléculaire |
263.75 g/mol |
Nom IUPAC |
1-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H14ClN3O2S/c1-3-13-7(2)11-12-8(13)6-9(4-5-9)16(10,14)15/h3-6H2,1-2H3 |
Clé InChI |
JXNZCYNYFNAZSV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=NN=C1CC2(CC2)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
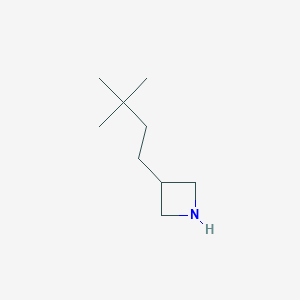
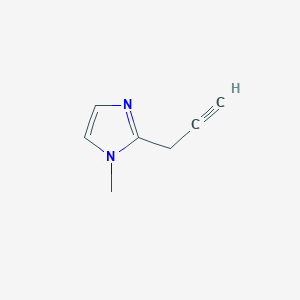
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
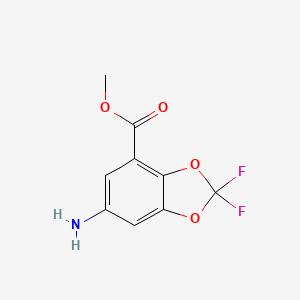
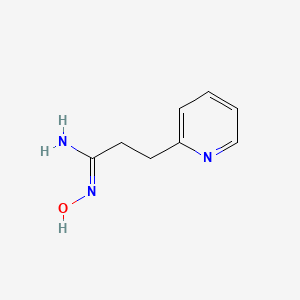
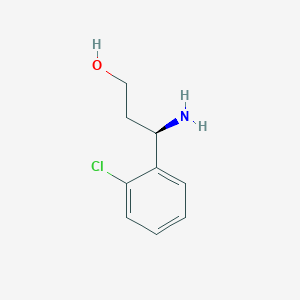
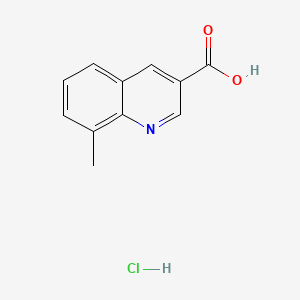
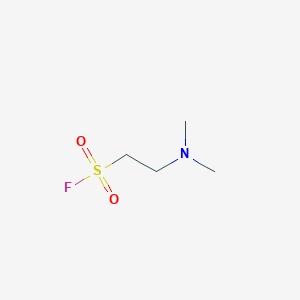

![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
